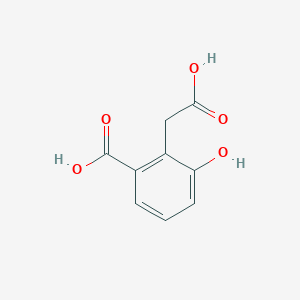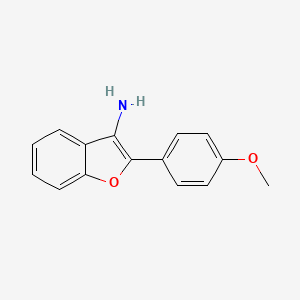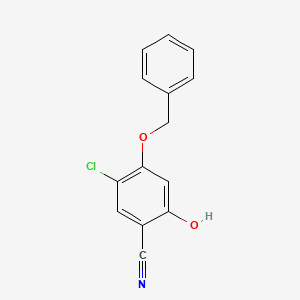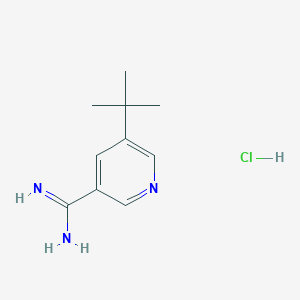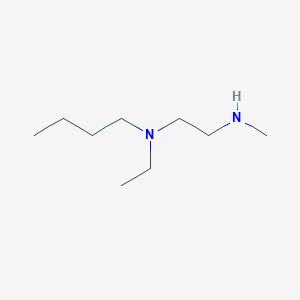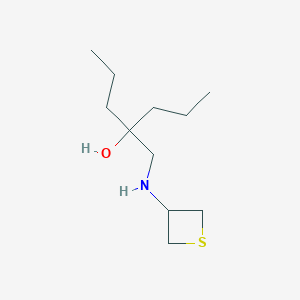
4-((Thietan-3-ylamino)methyl)heptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Thietan-3-ylamino)methyl)heptan-4-ol is an organic compound with the molecular formula C11H23NOS and a molecular weight of 217.37 g/mol . This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and an amino group attached to a heptanol backbone. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Thietan-3-ylamino)methyl)heptan-4-ol typically involves the reaction of thietane derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where a thietane derivative reacts with an amine to form the thietan-3-ylamino intermediate. This intermediate is then reacted with a heptanol derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and crystallization to ensure the compound’s purity and quality. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((Thietan-3-ylamino)methyl)heptan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a variety of thietane derivatives .
Scientific Research Applications
4-((Thietan-3-ylamino)methyl)heptan-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Thietan-3-ylamino)methyl)heptan-4-ol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((Thietan-2-ylamino)methyl)heptan-4-ol
- 4-((Thietan-3-ylamino)methyl)hexan-4-ol
- 4-((Thietan-3-ylamino)methyl)octan-4-ol
Uniqueness
4-((Thietan-3-ylamino)methyl)heptan-4-ol is unique due to its specific combination of functional groups and molecular structure. The presence of the thietane ring and amino group provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H23NOS |
|---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
4-[(thietan-3-ylamino)methyl]heptan-4-ol |
InChI |
InChI=1S/C11H23NOS/c1-3-5-11(13,6-4-2)9-12-10-7-14-8-10/h10,12-13H,3-9H2,1-2H3 |
InChI Key |
DJBHSHQPLJGCED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CNC1CSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


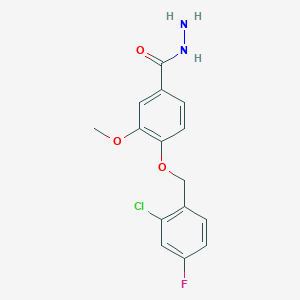
![(R)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13003188.png)
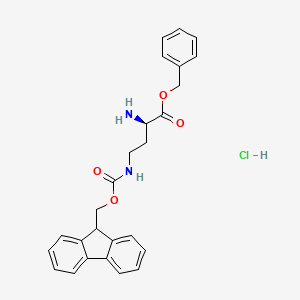
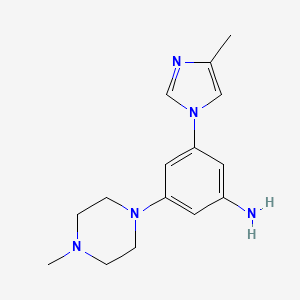
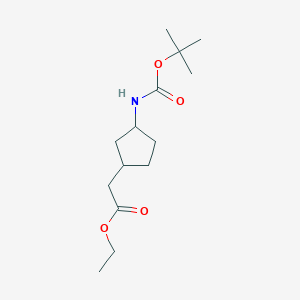
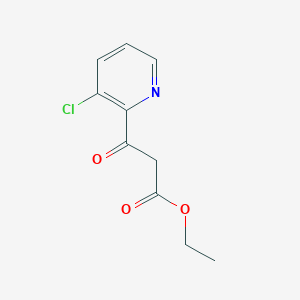
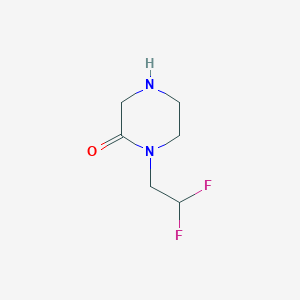
![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
